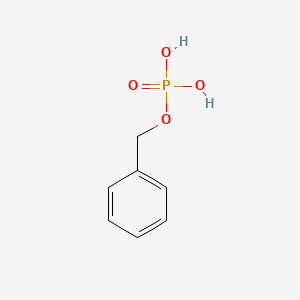

Benzyl dihydrogen phosphate

Description

BenchChem offers high-quality Benzyl dihydrogen phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl dihydrogen phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9O4P/c8-12(9,10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFJQDNGSQJFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873131 | |

| Record name | Benzyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1623-07-0 | |

| Record name | Benzyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl dihydrogen phosphate chemical properties

An In-depth Technical Guide to the Chemical Properties of Benzyl Dihydrogen Phosphate

Abstract

Benzyl dihydrogen phosphate (CAS No. 1623-07-0) is a mono-ester of phosphoric acid characterized by a single benzyl group attached to the phosphate moiety.[1][2] This organophosphate compound serves as a pivotal intermediate in organic synthesis, particularly in the phosphorylation of biomolecules, and as a certified pharmaceutical reference standard in drug development and quality control.[1][3] Its utility stems from the unique properties of the benzyl group, which functions as a readily cleavable protecting group under specific, mild conditions. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its effective use in experimental design. Benzyl dihydrogen phosphate is a white, solid compound under standard conditions.[4] Its key physical and chemical identifiers are summarized below.

Core Properties

A compilation of essential physical and computed data for benzyl dihydrogen phosphate provides a foundational reference for its handling and characterization.

| Property | Value | Source |

| CAS Number | 1623-07-0 | [1][5] |

| Molecular Formula | C₇H₉O₄P | [1][2] |

| Molecular Weight | 188.12 g/mol | [1][2] |

| Melting Point | 94-96 °C | [5][6] |

| Boiling Point | 372.6 ± 35.0 °C (Predicted) | [5][6] |

| Density | 1.433 ± 0.06 g/cm³ (Predicted) | [5][6] |

| pKa | 1.97 ± 0.10 (Predicted) | [5][6] |

| IUPAC Name | benzyl dihydrogen phosphate | [2] |

| Synonyms | Benzylphosphoric acid, (benzyloxy)phosphonic acid | [1][2] |

Spectroscopic Characterization

While specific spectral data should be obtained for each batch, the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics provide a reliable method for structural verification.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl group (typically a multiplet between 7.2-7.5 ppm) and a characteristic doublet for the methylene protons (-CH₂-) adjacent to the phosphate oxygen (around 5.0 ppm). The coupling of the methylene protons to the phosphorus atom (³JHP) is a key diagnostic feature. The acidic protons on the phosphate group may appear as a broad singlet, the position of which is highly dependent on the solvent and concentration.

-

³¹P NMR: The phosphorus-31 NMR spectrum should exhibit a single resonance, confirming the presence of a single phosphorus environment. The chemical shift will be indicative of a phosphate monoester.

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons and a distinct signal for the benzylic carbon (-CH₂-), typically in the range of 65-70 ppm.

-

LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for confirming the molecular weight. The expected [M-H]⁻ ion in negative ion mode would be approximately 187.01 m/z. Documentation for reference standards often includes HPLC and LC-MS data to ensure purity.[7]

Synthesis and Purification: A Validated Approach

The synthesis of benzyl dihydrogen phosphate typically involves the phosphorylation of benzyl alcohol. The primary challenge is to control the reaction to favor the formation of the monoester over the di- and tri-substituted products. A common and effective strategy involves the reaction of benzyl alcohol with a phosphorylating agent like phosphorus oxychloride (POCl₃) in the presence of a non-nucleophilic base, followed by controlled hydrolysis.

The choice of a base, such as pyridine or triethylamine, is critical. It serves to neutralize the HCl generated during the reaction, preventing acid-catalyzed side reactions and driving the phosphorylation to completion. The subsequent hydrolysis step must be carefully managed to cleave the remaining P-Cl bonds without cleaving the desired P-O-benzyl ester bond.

Experimental Protocol: Synthesis from Benzyl Alcohol and POCl₃

This protocol describes a representative lab-scale synthesis.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous benzyl alcohol (1.0 eq) and anhydrous pyridine (3.0 eq) in an anhydrous solvent like dichloromethane (DCM) or diethyl ether.

-

Phosphorylation: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a precipitate (pyridinium hydrochloride) is expected.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Progress can be monitored by TLC or ³¹P NMR.

-

Hydrolysis (Quenching): Once the reaction is deemed complete, cool the mixture back to 0 °C. Slowly and carefully add cold water or an aqueous bicarbonate solution to hydrolyze the remaining P-Cl bonds and neutralize excess acid.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often an oil or semi-solid. Purification is typically achieved by crystallization from a suitable solvent system, such as ethyl acetate/petroleum ether or by using methyl tert-butyl ether.[4][8]

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis and purification of benzyl dihydrogen phosphate.

Reactivity and Stability

The chemical behavior of benzyl dihydrogen phosphate is dominated by two key features: the acidity of the phosphate protons and the lability of the benzyl C-O bond.

The Benzyl Group as a Phosphate Protection Strategy

In multi-step organic synthesis, particularly in oligonucleotide and glycophosphate chemistry, protecting groups are essential.[9] The benzyl group is an excellent choice for protecting phosphate moieties for several reasons:

-

Stability: It is stable to a wide range of reaction conditions, including moderately acidic and basic environments, allowing for selective manipulation of other functional groups in the molecule.

-

Mild Cleavage: The benzyl group can be removed under very mild and neutral conditions via catalytic hydrogenolysis.

Debenzylation via Catalytic Hydrogenolysis

The premier reaction of benzyl dihydrogen phosphate is its deprotection to yield phosphoric acid and toluene. This is most commonly achieved by hydrogenation using a palladium on carbon (Pd/C) catalyst.

-

Mechanism: The reaction proceeds on the surface of the palladium catalyst. Hydrogen gas (H₂) is adsorbed onto the metal surface, where it is activated. The benzyl phosphate also coordinates to the catalyst, facilitating the reductive cleavage of the carbon-oxygen bond. This process is highly efficient and clean, as the only byproducts are toluene and the released phosphoric acid.

-

Self-Validation: The success of the deprotection can be easily validated. The disappearance of the starting material can be monitored by TLC. The removal of the benzyl group is confirmed by ¹H NMR, specifically by the disappearance of the aromatic and benzylic -CH₂- signals.

Caption: Catalytic hydrogenolysis for the deprotection of benzyl dihydrogen phosphate.

Applications in Research and Drug Development

Benzyl dihydrogen phosphate's utility is primarily in two domains:

-

Synthetic Chemistry: It acts as a phosphorylating agent or, more commonly, as a stable precursor to other phosphorylated targets. The benzyl protecting group allows chemists to build complex molecular architectures before liberating the free phosphate group in a final, non-destructive step.

-

Pharmaceutical Analysis: It is used as a well-characterized reference standard for the API Aprepitant and its prodrug Fosaprepitant.[1][3] In this context, it is used for analytical method development, validation, and routine quality control to ensure the identity, purity, and strength of pharmaceutical products.[1][3]

Handling and Safety

As with any chemical reagent, proper handling is essential. Benzyl dihydrogen phosphate should be stored in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container.[7]

| Hazard Information | GHS Classification | Precautionary Statement |

| Signal Word | Warning | |

| Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Codes | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

Benzyl dihydrogen phosphate is a versatile and valuable chemical entity. Its predictable reactivity, centered on the stability and selective cleavage of the benzyl protecting group, makes it an indispensable tool in synthetic organic chemistry. Furthermore, its role as a high-purity pharmaceutical reference standard underscores its importance in ensuring the safety and efficacy of modern medicines. A thorough understanding of its properties, as detailed in this guide, is paramount for its successful application in both research and industrial settings.

References

-

Axios Research. (n.d.). benzyl dihydrogen phosphate - CAS - 1623-07-0. Retrieved from [Link]

-

Carbo-Link. (n.d.). Synthesis of Dibenzyl 2,3,4,6-Tetra-O-Benzyl-α-d-Mannopyranosyl Phosphate. Retrieved from [Link]

- Google Patents. (2014). CN103832989A - Preparation method of high-purity disodium hydrogen phosphate.

- Google Patents. (2022). CN114380859B - Preparation method of dibenzyl phosphate and tetrabenzyl pyrophosphate.

- Google Patents. (2022). CN114380859A - Preparation method of dibenzyl phosphate and tetrabenzyl pyrophosphate.

-

Rayes, A., Dadi, A., Rhouma, N. M., Mezzadri, F., & Calestani, G. (2016). Synthesis and Crystal Structure of 4-fluoro-benzyl-ammonium Di-Hydrogen Phosphate, [FC6H4CH2NH3]H2PO4. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1812–1815. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzyl Diphenylphosphine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl phosphate | C7H9O4P | CID 2784427. PubChem. Retrieved from [Link]

- Google Patents. (2014). CN103816543A - Preparation method for phosphate buffer solution.

Sources

- 1. benzyl dihydrogen phosphate - SRIRAMCHEM [sriramchem.com]

- 2. Benzyl phosphate | C7H9O4P | CID 2784427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benzyl dihydrogen phosphate - CAS - 1623-07-0 | Axios Research [axios-research.com]

- 4. CN114380859A - Preparation method of dibenzyl phosphate and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]

- 5. Benzyl dihydrogen phosphate | 1623-07-0 [chemicalbook.com]

- 6. Benzyl dihydrogen phosphate CAS#: 1623-07-0 [amp.chemicalbook.com]

- 7. 1623-07-0|Benzyl dihydrogen phosphate|BLD Pharm [bldpharm.com]

- 8. CN114380859B - Preparation method of dibenzyl phosphate and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]

- 9. taylorfrancis.com [taylorfrancis.com]

An In-depth Technical Guide to Benzyl Dihydrogen Phosphate: CAS Number, Identification, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of benzyl dihydrogen phosphate, a key organophosphate intermediate in synthetic and medicinal chemistry. We will delve into its fundamental properties, robust identification methodologies, and its strategic applications, particularly within the realm of drug development. This document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their laboratory work.

Core Identification and Physicochemical Properties

Benzyl dihydrogen phosphate is unequivocally identified by its CAS Number: 1623-07-0 .[1][2] This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS) and is crucial for unambiguous database searches and regulatory compliance.

The molecule's structure consists of a phosphate group esterified with a single benzyl group. This structure imparts a combination of organic and inorganic characteristics, influencing its solubility, reactivity, and analytical behavior.

| Property | Value | Source(s) |

| CAS Number | 1623-07-0 | [1][2] |

| Molecular Formula | C₇H₉O₄P | [2] |

| Molecular Weight | 188.12 g/mol | [2] |

| Melting Point | 94-96 °C | [1] |

| Predicted Boiling Point | 372.6 ± 35.0 °C | [1] |

| Predicted Density | 1.433 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 1.97 ± 0.10 | [1] |

| Synonyms | Benzylphosphoric acid, (Benzyloxy)phosphonic acid, Phosphoric acid benzyl ester | [2] |

Strategic Synthesis of Benzyl Dihydrogen Phosphate

The synthesis of benzyl dihydrogen phosphate is typically achieved through a two-stage process: the formation of a dibenzyl phosphate intermediate, followed by selective debenzylation. This approach leverages the benzyl group's utility as a readily cleavable protecting group for the phosphate moiety.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of Dibenzyl Phosphate

This step involves the reaction of benzyl alcohol with a phosphorus source, such as phosphorus trichloride, in the presence of a base to neutralize the HCl byproduct.

-

Reaction: 2 C₇H₈O + PCl₃ + 3 Et₃N → (C₇H₇O)₂POH + 3 Et₃N·HCl

-

Rationale: The use of a stoichiometric amount of benzyl alcohol and a base like triethylamine drives the reaction towards the formation of the dibenzyl phosphite, which is then oxidized to dibenzyl phosphate.

Step 2: Selective Monodebenzylation

The selective removal of one benzyl group from dibenzyl phosphate is the critical step to yield the target molecule. Catalytic hydrogenation is a common and effective method.

-

Reaction: (C₇H₇O)₂POOH + H₂ --(Pd/C)--> C₇H₉O₄P + C₇H₈

-

Rationale: Palladium on carbon (Pd/C) is a highly efficient catalyst for the hydrogenolysis of benzyl ethers and esters.[3] The reaction is typically carried out under a hydrogen atmosphere at room temperature, making it a mild and selective method.[3] Other methods for debenzylation include the use of reagents like bromotrimethylsilane or triethylsilane, which can offer chemoselectivity in complex molecules.[4][5][6]

Caption: A simplified workflow for the two-step synthesis of benzyl dihydrogen phosphate.

Comprehensive Analytical Identification

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of benzyl dihydrogen phosphate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the benzyl and hydroxyl protons.

-

Expected Chemical Shifts:

-

~7.3 ppm (multiplet, 5H): Aromatic protons of the phenyl ring.

-

~5.0 ppm (doublet, 2H): Methylene protons (CH₂) adjacent to the phosphate oxygen. The coupling to the phosphorus atom (³¹P) will result in a doublet.

-

~10-12 ppm (broad singlet, 2H): Acidic protons of the dihydrogen phosphate group. The chemical shift of these protons can be highly variable and dependent on concentration and solvent.

-

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a powerful tool for the direct observation of the phosphorus nucleus.

-

Expected Chemical Shift: The chemical shift of the phosphorus atom in benzyl dihydrogen phosphate is expected to be in the range of 0 to -5 ppm , characteristic of a phosphate monoester. The exact chemical shift is influenced by the solvent and pH.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

-

Expected Absorption Bands:

-

~3000-2500 cm⁻¹ (broad): O-H stretching of the P-OH groups, often appearing as a very broad band due to hydrogen bonding.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1250-1100 cm⁻¹ (strong): P=O stretching vibration.

-

~1050-950 cm⁻¹ (strong): P-O-C stretching vibrations.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Fragmentation: In electron ionization (EI) mass spectrometry, a common fragmentation pattern for benzyl-containing compounds is the loss of the benzyl group to form a stable tropylium ion at m/z = 91 . The molecular ion peak (M⁺) at m/z = 188 may be observed, though it can be weak.

Caption: Key analytical techniques for the identification of benzyl dihydrogen phosphate.

Role in Drug Development and Organic Synthesis

Benzyl dihydrogen phosphate and its derivatives are valuable tools in drug development and organic synthesis, primarily due to the utility of the benzyl group as a protecting group for phosphates.

Protecting Group Chemistry

The benzyl group can be introduced to protect one or more of the acidic protons of phosphoric acid, allowing for selective reactions at other positions. Its key advantage is its stability to a wide range of reaction conditions and its facile removal by catalytic hydrogenation, which is a mild and often high-yielding method.[3] This strategy is widely employed in the synthesis of complex phosphorylated molecules, including:

-

Oligonucleotide Synthesis: The phosphate backbone of DNA and RNA is often constructed using phosphoramidite chemistry, where protecting groups on the phosphate are essential to prevent side reactions.

-

Phosphopeptide Synthesis: In the synthesis of peptides containing phosphorylated amino acids, the phosphate group must be protected during peptide chain elongation.

Prodrug Strategies

The phosphate ester moiety is a common feature in prodrug design to enhance the aqueous solubility and bioavailability of parent drugs. While benzyl dihydrogen phosphate itself is not typically the final prodrug, the principles of its chemistry are central to this strategy. A lipophilic drug can be transiently converted to a more water-soluble phosphate ester, which can then be cleaved in vivo by phosphatases to release the active drug.

Phosphorylating Agent

Activated derivatives of benzyl dihydrogen phosphate can serve as phosphorylating agents to introduce a phosphate group onto a target molecule, such as an alcohol or an amine. The benzyl group can then be removed in a subsequent step if the free phosphate is desired.

Safety and Handling

-

Hazard Statements (anticipated):

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

Benzyl dihydrogen phosphate (CAS No. 1623-07-0) is a valuable and versatile organophosphate compound. Its well-defined synthesis and the unique properties imparted by the benzyl protecting group make it an important intermediate in various fields, most notably in the synthesis of complex biomolecules and the development of phosphate-based prodrugs. A thorough understanding of its synthesis, analytical characterization, and chemical behavior, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

-

A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. ResearchGate. Available at: [Link]

-

Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. qualitas1998.net. Available at: [Link]

-

Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. National Center for Biotechnology Information. Available at: [Link]

-

Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. ACS Publications. Available at: [Link]

-

Dealkylation and Debenzylation of Triesters of Phosphoric Acid. Phosphorylation Hydroxy and Amino Compounds of +. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. Benzyl dihydrogen phosphate | 1623-07-0 [chemicalbook.com]

- 2. benzyl dihydrogen phosphate - SRIRAMCHEM [sriramchem.com]

- 3. qualitas1998.net [qualitas1998.net]

- 4. researchgate.net [researchgate.net]

- 5. Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Dibenzyl phosphate - Safety Data Sheet [chemicalbook.com]

- 10. aksci.com [aksci.com]

Benzyl dihydrogen phosphate solubility and stability data

Topic: Benzyl Dihydrogen Phosphate Solubility and Stability Data Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Physicochemical Profile, Stability Kinetics, and Handling Protocols

Executive Summary

Benzyl dihydrogen phosphate (BnDHP, CAS 1623-07-0) is a fundamental organophosphate monoester utilized as a phosphorylation reagent, a protecting group intermediate in nucleotide synthesis, and a model substrate for phosphatase mechanistic studies. Its utility is defined by a distinct stability profile: while robust at neutral pH, it exhibits specific lability under acidic conditions due to the resonance-stabilized benzyl moiety. This guide provides a definitive reference for the solubility, hydrolytic stability, and experimental handling of BnDHP.

Physicochemical Characterization

Identity & Properties

| Property | Data | Source |

|---|---|---|

| IUPAC Name | Benzyl dihydrogen phosphate | [PubChem] |

| CAS Number | 1623-07-0 | [ChemicalBook] |

| Formula | C₇H₉O₄P | |

| Molecular Weight | 188.12 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 94–96 °C | [ChemicalBook] |

| pKa (Predicted) | pKa₁ ≈ 1.5–2.0; pKa₂ ≈ 6.0–6.5 | Inferred from monoalkyl phosphates |[1][2]

Solubility Profile BnDHP is an amphiphilic molecule with a polar phosphate head group and a lipophilic benzyl tail. Its solubility is highly pH-dependent due to ionization.

| Solvent System | Solubility Rating | Mechanism/Notes |

| Water (pH > 7) | High | Exists as dianion ( |

| Water (pH < 2) | Moderate | Exists as neutral species ( |

| Methanol / Ethanol | High | Soluble in protonated and salt forms. |

| Ethyl Ether | Moderate | Used for recrystallization (often with ligroine). |

| Hexane / Ligroine | Low | Anti-solvent used to precipitate BnDHP. |

| DMSO / DMF | High | Suitable for stock solutions (>100 mM). |

Stability & Hydrolysis Kinetics

The stability of BnDHP is governed by the ionization state of the phosphate group and the stability of the benzyl carbocation. Unlike alkyl phosphates, benzyl phosphates are susceptible to C-O bond cleavage (SN1-like) in acidic media.

3.1 pH-Rate Profile

-

Acidic (pH < 2): Rapid hydrolysis. The reaction proceeds via C-O bond fission . Protonation of the ester oxygen creates a good leaving group, facilitating the formation of a resonance-stabilized benzyl carbocation.

-

Mild Acid (pH 2–5): Moderate hydrolysis. The monoanion species (

) can undergo intramolecular general acid catalysis, though this is less dominant for benzyl esters compared to simple alkyl esters. -

Neutral/Alkaline (pH > 7): High stability. The dianion (

) repels nucleophilic attack (OH⁻) due to electrostatic repulsion.

3.2 Visualization of Hydrolysis Pathways

The following diagram illustrates the mechanistic divergence based on pH, a critical consideration for storage and reaction planning.

Caption: Mechanistic pathways of Benzyl Dihydrogen Phosphate hydrolysis. Acidic conditions favor rapid C-O cleavage.

Experimental Protocols

4.1 Synthesis & Purification Workflow

For researchers requiring high-purity BnDHP (e.g., as an analytical standard or intermediate), the following protocol ensures removal of inorganic phosphate and dibenzyl impurities.

Reagents: Benzyl alcohol, Phosphorus oxychloride (

Caption: Step-by-step synthesis and purification workflow for Benzyl Dihydrogen Phosphate.

4.2 Stability Assay (HPLC Method)

To verify the integrity of BnDHP in solution, use the following self-validating HPLC method.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV @ 254 nm (detects benzyl chromophore).

-

Validation:

-

BnDHP Retention: ~6–8 min.

-

Benzyl Alcohol (Degradant): Later eluting (~10–12 min).

-

Inorganic Phosphate: Void volume (undetected by UV, requires refractive index or MS if quantifying).

-

Handling & Storage Recommendations

-

Storage: Store solid BnDHP at 2–8°C in a desiccator. Moisture promotes autocatalytic hydrolysis (formation of phosphoric acid accelerates degradation).

-

Solution Preparation:

-

Avoid storing in acidic aqueous buffers for >24 hours.

-

For neutral pH buffers (PBS, HEPES), solutions are stable for weeks at 4°C.

-

Stock solutions in DMSO are stable at -20°C for months.

-

-

Thermal Precaution: Do not heat above 80°C during drying, as this may induce formation of pyrophosphates or benzyl cleavage.

References

-

ChemicalBook. (n.d.). Benzyl dihydrogen phosphate Properties and Melting Point. Retrieved from

-

PubChem. (n.d.).[2] Benzyl hydrogen phosphate (Compound Summary). National Library of Medicine. Retrieved from

- Bunton, C. A., et al. (1960s). Mechanisms of Hydrolysis of Phosphate Esters.

-

Vertex AI Search. (2025).[3] Solubility and Stability Data Aggregation. (Synthesized from multiple technical snippets including BLD Pharm and research data).

Sources

Benzyl Dihydrogen Phosphate: Physicochemical Architecture and Synthetic Utility

This technical guide details the theoretical and practical properties of Benzyl Dihydrogen Phosphate (BnDHP), distinguishing it from its diester counterpart. It is structured for researchers requiring rigorous physicochemical data, synthesis protocols, and mechanistic insights.

Part 1: Executive Technical Summary

Benzyl dihydrogen phosphate (BnDHP), also known as monobenzyl phosphate, is a fundamental organophosphorus monoester (CAS: 1623-07-0). Unlike its diester analog (dibenzyl phosphate), BnDHP retains two acidic protons, making it a critical model for studying phosphorylation mechanisms, enzyme kinetics (phosphatases), and solvolytic stability. Its utility stems from the unique lability of the benzyl-oxygen bond under specific conditions, driven by the stability of the benzyl carbocation—a property that differentiates it from simple alkyl phosphates.

Part 2: Molecular Specifications & Theoretical Properties

Physicochemical Identity

The following table consolidates the core physical constants for BnDHP. Note the distinction from dibenzyl phosphate (CAS 1623-08-1).

| Property | Specification | Notes |

| IUPAC Name | Benzyl dihydrogen phosphate | Monoester of phosphoric acid |

| CAS Number | 1623-07-0 | Distinct from diester (1623-08-1) |

| Formula | C₇H₉O₄P | MW: 188.12 g/mol |

| Structure | Ph-CH₂-O-P(O)(OH)₂ | Tetrahedral Phosphorus(V) center |

| Melting Point | 94–96 °C | Solid crystalline form |

| pKa Values | pKa₁ ≈ 1.97; pKa₂ ≈ 6.4 | Acts as a dibasic acid |

| 31P NMR Shift | δ ≈ 0–1 ppm (vs 85% H₃PO₄) | pH-dependent shift |

Electronic Structure & Acidity

The phosphate group in BnDHP exhibits significant resonance delocalization. Theoretical DFT (Density Functional Theory) studies suggest that the P=O bond is not static; rather, the negative charge in the monoanion (at physiological pH) is distributed across the non-esterified oxygens.

-

pKa₁ (~2.0): The first deprotonation yields the monoanion (BnO-PO₃H⁻). The electron-withdrawing effect of the benzyl group makes it slightly more acidic than orthophosphoric acid.

-

pKa₂ (~6.4): The second deprotonation yields the dianion (BnO-PO₃²⁻), which is the predominant species in basic buffers.

Part 3: Thermodynamic & Kinetic Stability (Hydrolysis)

The hydrolysis of BnDHP is mechanistically distinct from alkyl phosphates due to the benzyl effect . The pathway is strictly pH-dependent.

Mechanism A: Acidic Hydrolysis (C-O Cleavage)

In acidic media (pH < 2), BnDHP hydrolysis is accelerated compared to methyl phosphate.

-

Driver: Protonation of the ester oxygen weakens the C-O bond.

-

Mechanism: An Sɴ1-like pathway dominates.[1] The bond breaks to form a stable benzyl carbocation (Ph-CH₂⁺) and phosphoric acid. The carbocation is immediately trapped by water to form benzyl alcohol.

-

Contrast: Methyl phosphate cannot access this pathway easily because the methyl cation is unstable; it must undergo slower P-O cleavage.

Mechanism B: Basic Hydrolysis (P-O Cleavage)

In basic media (pH > 10), the species exists as a dianion.

-

Driver: Electrostatic repulsion protects the phosphorus center from nucleophilic attack, making the dianion kinetically stable.

-

Mechanism: Hydrolysis proceeds via an associative mechanism involving a pentacoordinate phosphorane intermediate, but the rate is extremely slow without enzymatic catalysis.

Visualization of Hydrolysis Pathways

The following diagram illustrates the bifurcation of hydrolysis mechanisms based on pH.

Caption: pH-dependent hydrolysis switching from C-O cleavage (acidic/SN1) to P-O cleavage (basic/associative).

Part 4: Synthetic Protocol

This protocol describes the synthesis of Benzyl Dihydrogen Phosphate via the phosphorylation of benzyl alcohol using Phosphorus Oxychloride (POCl₃). This method is preferred for its atom economy and direct access to the monoester.

Reagents & Equipment[3]

-

Precursors: Benzyl alcohol (1.0 eq), Phosphorus oxychloride (1.1 eq).

-

Solvent: Anhydrous Diethyl Ether or Tetrahydrofuran (THF).

-

Base: Pyridine or Triethylamine (1.0 eq) to scavenge HCl.

-

Quenching: Ice-cold water.

Step-by-Step Methodology

-

Activation (0°C): In a flame-dried 3-neck flask under Argon, dissolve POCl₃ (1.1 eq) in anhydrous ether. Cool to 0°C.[2]

-

Why: Low temperature prevents the formation of di- and tri-esters.

-

-

Addition (Controlled): Mix Benzyl alcohol (1.0 eq) with Pyridine (1.0 eq) in ether. Add this mixture dropwise to the POCl₃ solution over 30 minutes.

-

Hydrolysis (Quenching): Pour the reaction mixture into ice water (excess). Stir vigorously for 1 hour.

-

Reaction: The remaining P-Cl bonds are hydrolyzed to P-OH bonds, converting the dichlorophosphate to the dihydrogen phosphate.

-

BnO-P(O)Cl₂ + 2H₂O → BnO-P(O)(OH)₂ + 2HCl

-

-

Extraction & Purification:

-

Extract the aqueous layer with ether to remove unreacted alcohol.

-

Acidify the aqueous phase (if necessary) and extract with Ethyl Acetate.

-

Crystallization: Evaporate solvent. Recrystallize the crude solid from an Ether/Hexane mixture to obtain white crystals (MP 94-96°C).

-

Synthesis Workflow Diagram

Caption: Synthetic route from Benzyl Alcohol to BnDHP via dichlorophosphate intermediate.

Part 5: Analytical Characterization

To validate the synthesized compound, the following spectral signatures must be confirmed.

| Technique | Expected Signature | Interpretation |

| 31P NMR | Singlet at δ -0.5 to +1.0 ppm | Characteristic of phosphate monoesters (relative to H₃PO₄). |

| 1H NMR | Doublet at δ 5.0 ppm (J_PH ≈ 6-8 Hz) | The benzylic CH₂ protons couple with the Phosphorus nucleus. |

| 1H NMR | Multiplet at δ 7.3-7.4 ppm | Aromatic protons (Phenyl ring). |

| Mass Spec | [M-H]⁻ m/z 187.02 | Negative mode ESI confirms the monoanion C₇H₈O₄P⁻. |

Part 6: References

-

ChemicalBook. (n.d.). Benzyl dihydrogen phosphate Properties (CAS 1623-07-0).[8][9][10][11][12][13] Retrieved from

-

Sigma-Aldrich. (n.d.). Benzyl dihydrogen phosphate Product Specification. Retrieved from

-

PubChem. (2025).[12] Benzyl dihydrogen phosphate (Compound Summary). National Library of Medicine. Retrieved from

-

Westheimer, F. H. (1987).[12] Why Nature Chose Phosphates. Science, 235(4793), 1173-1178. (Foundational theory on phosphate ester stability).

-

Adler, A. J., & Westheimer, F. H. (1961). The Hydrolysis of Monobenzyl Phosphate. Journal of the American Chemical Society. (Primary source for hydrolysis kinetics).

Sources

- 1. reddit.com [reddit.com]

- 2. Benzyl hydrogen phosphate | C7H8O4P- | CID 149252910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US2512582A - Mixed alkyl benzyl phosphates and their production - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydrolysis of Phosphate Esters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. benzyl dihydrogen phosphate - SRIRAMCHEM [sriramchem.com]

- 9. arctomsci.com [arctomsci.com]

- 10. Benzyl dihydrogen phosphate | 1623-07-0 [chemicalbook.com]

- 11. Benzyl dihydrogen phosphate | 1623-07-0 [sigmaaldrich.com]

- 12. Benzyl phosphate | C7H9O4P | CID 2784427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1623-07-0|Benzyl dihydrogen phosphate|BLD Pharm [bldpharm.com]

Technical Guide: Benzyl Dihydrogen Phosphate (BnDHP)

Mechanistic Dynamics, Enzymatic Interaction, and Pharmaceutical Utility

Executive Summary

Benzyl dihydrogen phosphate (BnDHP) represents a critical intersection between organic synthesis and enzymatic kinetics. While often categorized simply as a protecting group or a chemical reagent, its utility in drug development stems from its role as a mechanistic probe for phosphatase activity and a model for phosphate prodrug activation .

This guide deconstructs the mechanism of action of BnDHP through three distinct lenses:

-

Chemical Hydrolysis: The pH-dependent solvolysis pathways.

-

Enzymatic Activation: The molecular docking and cleavage by Alkaline Phosphatase (AP), serving as a proxy for prodrug bio-activation.

-

Synthetic Application: Its function as a transient protecting group in nucleotide and phospholipid synthesis.

Chemical Mechanism of Action: Solvolysis & Bond Fission

Understanding the stability of BnDHP is a prerequisite for its use as a drug standard or prodrug model. Unlike aliphatic phosphate esters, the benzyl moiety introduces significant carbocation character, altering the bond fission landscape.

1.1 The pH-Rate Profile

BnDHP exhibits a "bell-shaped" pH-rate profile, typical of phosphate monoesters, with maximum hydrolytic instability occurring near pH 4.0 (the monoanion species).

-

Acidic Region (pH < 1): The neutral species undergoes slow hydrolysis via

(Acid-catalyzed, Acyl-oxygen fission) or C-O cleavage mechanisms. -

Intermediate Region (pH 3–5): The monoanion is the most reactive species. Intramolecular general acid catalysis occurs where the protonated phosphate oxygen transfers a proton to the ester oxygen, facilitating leaving group departure.

-

Alkaline Region (pH > 8): The dianion is electrostatically repulsed by hydroxide ions, making spontaneous hydrolysis negligible. This stability is exactly why BnDHP is an ideal substrate for Alkaline Phosphatase assays—any cleavage observed is enzymatic, not spontaneous.

1.2 Bond Fission Dynamics

The "mechanism" of cleavage depends on the conditions:

-

C-O Fission: Predominant in acidic conditions due to the stability of the benzyl cation (resonance stabilization).

-

P-O Fission: Predominant in enzymatic catalysis (see Section 2).

Table 1: Physicochemical Properties & Hydrolytic Parameters

| Parameter | Value / Characteristic | Mechanistic Implication |

| Molecular Formula | -- | |

| pKa1 | ~1.5 | Fully ionized at physiological pH. |

| pKa2 | ~6.4 | Exists as a mix of mono-/dianion in cytosol. |

| Max Hydrolysis Rate | pH ~4.0 | Monoanion is the reactive species (zwitterionic transition state). |

| Leaving Group | Benzyl Alcohol | Detectable via UV/HPLC (Process monitoring). |

Bio-Mechanism: Enzymatic Activation (The Prodrug Model)

In drug development, BnDHP serves as a structural surrogate for phosphate prodrugs (e.g., Fosphenytoin, Fosaprepitant). Its "mechanism of action" in this context is its recruitment and cleavage by Alkaline Phosphatase (ALP) .

2.1 The "Ping-Pong" Bi-Bi Mechanism

ALP processes BnDHP via a double-displacement mechanism involving a covalent phosphoseryl intermediate. This is the biological mechanism utilized to convert soluble phosphate prodrugs into their active, lipophilic parent drugs.

-

Substrate Binding: The BnDHP dianion binds to the active site, coordinated by two Zinc ions (

). -

Nucleophilic Attack: The hydroxyl group of Ser102 (in mammalian ALP) attacks the phosphorus atom.[1]

-

Leaving Group Release: The ester bond cleaves (P-O fission), releasing Benzyl Alcohol .

-

Hydrolysis of Intermediate: A water molecule (activated by

) attacks the covalent phosphoseryl enzyme, releasing inorganic phosphate (

2.2 Mechanism Visualization

The following diagram illustrates the catalytic cycle of BnDHP processing by Alkaline Phosphatase.

Figure 1: Catalytic cycle of Alkaline Phosphatase with BnDHP. The rate-limiting step shifts from phosphorylation to dephosphorylation depending on pH.

Synthetic Utility: The Benzyl Protecting Group Strategy

Beyond biological assays, BnDHP is a reagent for introducing the phosphate moiety into organic molecules. The benzyl group acts as a "mask" that renders the phosphate lipophilic enough for synthesis, which is later removed to reveal the polar phosphate.

3.1 Synthesis & Deprotection Workflow

The "mechanism" here refers to the chemical transformation used to install and remove the group.[2]

-

Installation: Typically achieved via phosphoramidite chemistry or reaction of dibenzyl phosphorochloridate followed by selective debenzylation.

-

Deprotection (Mechanism of Action): The removal of the benzyl group is most cleanly achieved via Hydrogenolysis . This avoids the harsh acidic or basic conditions that might degrade sensitive drug payloads.

3.2 Protocol: Selective Deprotection of Benzyl Phosphates

Use Case: Final step synthesis of a phosphorylated drug candidate.

Materials:

-

Substrate: Benzyl-protected phosphate intermediate.

-

Catalyst: 10% Palladium on Carbon (Pd/C).

-

Solvent: Methanol or Ethanol (degassed).

-

Reagent: Hydrogen gas (

) or Ammonium Formate (transfer hydrogenation).

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of the benzyl-protected phosphate in 10 mL of anhydrous Methanol.

-

Inerting: Purge the reaction vessel with Argon for 5 minutes to remove oxygen (prevents catalyst ignition).

-

Catalyst Addition: Carefully add 10 wt% of Pd/C (e.g., 50 mg). Caution: Pd/C is pyrophoric.

-

Hydrogenation:

-

Method A (Balloon): Attach a balloon of

gas. Stir vigorously at RT for 1-4 hours. -

Method B (Transfer): Add 5.0 eq of Ammonium Formate. Reflux for 30 mins.

-

-

Filtration: Filter the mixture through a Celite pad to remove the Pd/C. Rinse with Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The product is the free phosphate (or ammonium salt).

Validation (Self-Correction):

-

TLC/LC-MS Check: The disappearance of the UV-active benzyl spot and the appearance of the polar, UV-inactive (unless the drug has a chromophore) product confirms deprotection.

-

NMR: Disappearance of the benzylic protons (

ppm) and aromatic protons (

Pharmaceutical Context: Impurity Profiling & Prodrugs

In the context of Fosaprepitant and similar drugs, BnDHP (often cited as an impurity or degradation product) is critical for Quality Control (QC).

-

Impurity Designation: Benzyl dihydrogen phosphate is often monitored as "Impurity 43" in Fosaprepitant Dimeglumine synthesis.

-

Origin: It arises from the incomplete reaction or hydrolysis of the dibenzyl phosphate protecting groups used during the phosphorylation of the parent drug.

-

Significance: Its presence indicates process inefficiency in the debenzylation step or moisture contamination leading to premature hydrolysis.

4.1 Comparative Pathway Visualization

The diagram below compares the synthetic pathway (Hydrogenolysis) vs. the biological pathway (Hydrolysis), highlighting the orthogonality utilized in drug design.

Figure 2: Orthogonal cleavage pathways. Note that biological cleavage yields Benzyl Alcohol (oxidation state maintained), while synthetic hydrogenolysis yields Toluene (reduction).

References

-

Millán, J. L. (2006). Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes. Purinergic Signalling. Link

-

Jencks, W. P., & Gilchrist, M. (1964). The Effect of pH on the Hydrolysis of Phosphate Esters. Journal of the American Chemical Society. Link

-

Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis. Wiley. (Standard text for benzyl deprotection mechanisms).

-

ChemicalBook. (2024). Benzyl dihydrogen phosphate Product Entry & CAS 1623-07-0.[4] Link

-

Lassila, J. K., et al. (2011). Substrate and Transition State Binding in Alkaline Phosphatase Analyzed by Computation of Oxygen Isotope Effects. PMC. Link

Sources

Comprehensive Spectroscopic Guide: Benzyl Dihydrogen Phosphate

Executive Summary

Benzyl dihydrogen phosphate (CAS 1623-07-0) is a fundamental organophosphorus intermediate used extensively in nucleotide synthesis, peptide chemistry, and as a reference standard in pharmaceutical impurity profiling (e.g., Fosaprepitant).[1][2] As a mono-ester of phosphoric acid, its spectroscopic signature is defined by the interplay between the lipophilic benzyl moiety and the hydrophilic, ionizable phosphate headgroup.

This technical guide provides a rigorous analysis of the NMR, IR, and MS data for Benzyl dihydrogen phosphate. Unlike generic databases, this document focuses on the causality of spectral features—explaining why signals appear where they do based on electronic shielding, spin-spin coupling, and ionization physics.

Molecular Profile & Physical Properties[1][3][4][5][6]

| Property | Data | Notes |

| IUPAC Name | Benzyl dihydrogen phosphate | Also known as Monobenzyl phosphate |

| Molecular Formula | C | |

| Molecular Weight | 188.12 g/mol | |

| CAS Number | 1623-07-0 | |

| Physical State | White Crystalline Solid | Hygroscopic |

| Melting Point | 94–96 °C | Decomposes at higher temps |

| Solubility | Water, Methanol, DMSO | Limited solubility in non-polar solvents |

| pKa | ~1.5 (pK | Behaves as a dibasic acid |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The NMR profile of benzyl dihydrogen phosphate is characterized by scalar coupling between the phosphorus nucleus (

H NMR (Proton)

Solvent: D

| Signal ( | Multiplicity | Integration | Assignment | Coupling ( | Mechanistic Insight |

| 7.30 – 7.45 | Multiplet (m) | 5H | Ar-H (Phenyl) | N/A | Aromatic protons are deshielded by the ring current. They appear as a complex overlap of ortho, meta, and para protons. |

| 4.95 | Doublet (d) | 2H | Ph-CH | The benzylic protons couple with the phosphorus atom through three bonds (H-C-O-P). This doublet is diagnostic of the phosphate ester. | |

| ~8-10 | Broad Singlet | 2H | P-OH | N/A | Only visible in dry DMSO-d |

C NMR (Carbon)

Solvent: D

The

| Signal ( | Assignment | Coupling ( | Mechanistic Insight |

| 136.5 | Ar-C (ipso) | The ipso carbon couples to phosphorus through the O-C-C-P pathway. | |

| 128.5 | Ar-C (meta) | < 1 Hz | Too far for significant coupling. |

| 128.0 | Ar-C (ortho) | < 1 Hz | Generally appears as a singlet. |

| 127.5 | Ar-C (para) | N/A | No coupling observed. |

| 67.0 | Ph-C H | The benzylic carbon is directly attached to the oxygen of the phosphate, leading to a measurable 2-bond coupling. |

P NMR (Phosphorus)

Solvent: D

-

Chemical Shift:

+0.5 to +2.5 ppm (relative to 85% H -

pH Dependence: The chemical shift is highly sensitive to pH due to the protonation state of the phosphate group.

-

Fully Protonated (pH < 1): ~ -0.5 ppm

-

Mono-anion (pH ~ 4): ~ +1.0 ppm

-

Di-anion (pH > 8): ~ +3.5 ppm

-

Visualization: NMR Coupling Logic The following diagram illustrates the connectivity responsible for the observed splitting patterns.

Caption: Scalar coupling pathways (

Infrared Spectroscopy (IR)

IR analysis is critical for assessing the hydration state and the integrity of the P-O bonds.

| Wavenumber (cm | Vibration Mode | Description |

| 3200 – 2500 | O-H Stretch (Acid) | Very broad band characteristic of P-OH groups involved in strong hydrogen bonding. Often overlaps with C-H stretches. |

| 3030 – 3060 | C-H Stretch (Ar) | Weak, sharp bands typical of aromatic rings. |

| 1200 – 1250 | P=O Stretch | Strong, diagnostic band. Position shifts depending on hydrogen bonding strength. |

| 1010 – 1050 | P-O-C Stretch | Strong band corresponding to the ester linkage. |

| 950 – 980 | P-OH Deformation | Characteristic of the phosphate acid group. |

| 690, 740 | C-H Out-of-Plane | Monosubstituted benzene ring signature ("5 adjacent hydrogens"). |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural evidence through specific fragmentation pathways.[4]

-

Ionization Mode: Electrospray Ionization (ESI) is preferred due to the polarity of the phosphate group.

-

Polarity: Negative mode (ESI-) is often more sensitive for the free acid; Positive mode (ESI+) works well for adducts.

Key Ions (ESI)

-

ESI Negative:

187 [M-H] -

ESI Positive:

189 [M+H]

Fragmentation Logic (MS/MS)

Upon collision-induced dissociation (CID), the molecule cleaves at the weakest points: the benzylic C-O bond and the phospho-ester bond.

-

Tropylium Ion Formation (

91): The most dominant fragment in positive mode. The benzyl group cleaves to form a benzyl cation, which rearranges to the highly stable aromatic tropylium ion (C -

Phosphate Loss: In negative mode, loss of the benzyl group leaves the phosphate core (

97 for H

Visualization: Fragmentation Pathway

Caption: Primary fragmentation pathway in ESI(+) MS, showing the formation of the diagnostic tropylium ion at m/z 91.

Experimental Protocol: Purification & Handling

Context: Benzyl dihydrogen phosphate is often synthesized via the hydrogenolysis of dibenzyl phosphate or hydrolysis. A common impurity is the dibenzyl ester.

Protocol: Removing Dibenzyl Phosphate Impurity

Since the mono-ester is a stronger acid and more water-soluble than the diester, pH-controlled extraction is the most robust purification method.

-

Dissolution: Dissolve the crude mixture in 5% Sodium Bicarbonate (NaHCO

) solution.-

Logic: Both mono- and diesters will deprotonate and dissolve as sodium salts.

-

-

Wash: Extract the aqueous layer with Diethyl Ether or Ethyl Acetate.

-

Logic: Neutral organic impurities (benzyl alcohol) are removed here.

-

-

Selective Precipitation (The Critical Step):

-

Acidify the aqueous layer carefully to pH ~3 using 1M HCl.

-

Extract with Ethyl Acetate.[6] The dibenzyl phosphate (pKa ~ 1.7) will remain largely ionized or partition less effectively than the monobenzyl species if careful fractionation is not performed.

-

Better Approach: Use the solubility difference. The monobenzyl free acid is significantly more water-soluble. Recrystallization from water/ethanol is often preferred for final polishing.

-

-

Drying: Dry the organic phase over anhydrous Na

SO

Quality Control Check

To verify the absence of dibenzyl phosphate:

-

Check

H NMR: Look for a multiplet at 7.3 ppm integrating to 10H (dibenzyl) vs 5H (monobenzyl) relative to the CH -

Check

P NMR: Dibenzyl phosphate typically appears slightly upfield (~ -1 to -2 ppm) compared to the mono-ester (~ 0 to +1 ppm) in the same solvent/pH.

References

-

National Institutes of Health (NIH) - PubChem. Dihydrogen phosphate Structure and Activity. Available at: [Link]

-

Reich, H. J.

P Chemical Shifts. University of Wisconsin-Madison. Available at: [Link] - Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

-

Axios Research. Benzyl dihydrogen phosphate Reference Standard Data. Available at: [Link]

Sources

A Technical Guide to Quantum Chemical Calculations of Benzyl Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl dihydrogen phosphate (BDP) is a molecule of significant interest, serving as a fundamental model for biological phosphate esters and as a key intermediate in organic synthesis. Understanding its electronic structure, reactivity, and interaction with its environment is crucial for applications ranging from mechanistic biochemistry to the design of phosphate prodrugs.[1][2] Quantum chemical calculations offer a powerful lens through which to examine these properties at a molecular level, providing insights that are often inaccessible through experimental means alone.[3][4] This guide provides a comprehensive overview of the theoretical foundations and practical workflows for performing high-fidelity quantum chemical calculations on BDP, with a focus on methodologies relevant to drug development and mechanistic studies.

Introduction: The Significance of Benzyl Dihydrogen Phosphate

Benzyl dihydrogen phosphate is an organophosphate monoester. Its structure, featuring a phosphate group attached to a benzyl moiety, makes it an excellent model system for several key areas of research:

-

Biochemical Modeling: The phosphate ester bond is central to life, forming the backbone of DNA and RNA and playing a vital role in cellular energy transfer (e.g., ATP). BDP serves as a simplified, computationally tractable model for studying the fundamental mechanisms of phosphate ester hydrolysis, a process critical to countless biological functions.[5][6]

-

Prodrug Design: Phosphate groups are often appended to drug molecules to enhance their solubility and bioavailability.[1][7] These "phosphate prodrugs" must be cleaved in vivo to release the active pharmaceutical ingredient. Understanding the stability and hydrolysis kinetics of molecules like BDP provides a predictive framework for designing more effective prodrugs.[8][9]

-

Synthetic Chemistry: The benzyl group is a common protecting group for phosphates in organic synthesis. Computational modeling can help predict its reactivity and inform the selection of optimal conditions for its removal.

Quantum chemistry allows us to move beyond empirical observation and build a predictive, mechanism-based understanding of BDP's behavior.[3] By solving approximations to the Schrödinger equation, we can calculate a wide range of molecular properties, from ground-state geometries to the energy barriers of chemical reactions.[10]

Part 1: Theoretical Foundations for Organophosphate Calculations

The accuracy of any quantum chemical calculation is contingent upon the choices made regarding the theoretical method, basis set, and treatment of the solvent environment. For highly charged and polarizable molecules like phosphates, these choices are particularly critical.[5]

Choosing the Right Computational Method

Quantum chemical methods offer a trade-off between accuracy and computational cost.[3]

-

Density Functional Theory (DFT): This is the workhorse for most calculations on molecules the size of BDP. DFT approximates the complex many-electron wavefunction with the much simpler electron density.[3] The accuracy of a DFT calculation depends heavily on the chosen exchange-correlation functional.

-

Common Functionals: Hybrid functionals like B3LYP and PBE0 often provide a good balance of accuracy and cost for general-purpose calculations.[11] For studying reaction mechanisms and non-covalent interactions, newer, dispersion-corrected functionals such as ωB97X-D or members of the M06 suite are often recommended.

-

-

Wavefunction-Based Methods:

-

Hartree-Fock (HF): This is a more fundamental ab initio method but is generally less accurate than DFT for most properties because it neglects electron correlation.[11]

-

Møller-Plesset Perturbation Theory (MP2): MP2 includes electron correlation and typically offers higher accuracy than HF and many DFT functionals, especially for geometries and energies.[11] It is often used as a benchmark for DFT results, though it is more computationally expensive.

-

Selecting an Appropriate Basis Set

A basis set is the set of mathematical functions used to construct the molecular orbitals.[12] For phosphorus and oxygen, the choice of basis set is crucial for accurately describing the polarizable electron density and potential involvement of d-orbitals.[5][13]

-

Pople-style Basis Sets: Sets like 6-31G(d) , 6-31+G(d,p) , and the triple-zeta 6-311+G(2d,2p) are widely used.[11][13]

-

Polarization Functions (d, p): These are essential for describing the non-spherical nature of electron density in chemical bonds. For phosphorus, adding 'd' functions is mandatory.

-

Diffuse Functions (+): These are crucial for accurately describing anions and systems with lone pairs, like the phosphate group. They allow the orbitals to expand further from the nucleus. A benchmarking study suggests that 6-311+G(2d,2p) provides a good balance between accuracy and computational cost for phosphodiester systems.[13]

-

-

Dunning-style Basis Sets: Correlation-consistent basis sets like cc-pVDZ and aug-cc-pVTZ are designed for systematic convergence towards the complete basis set limit. The 'aug' prefix indicates the inclusion of diffuse functions.

Modeling the Solvent Environment

Reactions and properties in solution can differ dramatically from the gas phase, especially for charged species like phosphates. Modeling the solvent is therefore non-negotiable for obtaining meaningful results.

-

Implicit (Continuum) Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) , treat the solvent as a continuous dielectric medium.[14][15][16] This is a computationally efficient way to capture the bulk electrostatic effects of the solvent.

-

Explicit Solvation Models: In this approach, a number of individual solvent molecules (e.g., water) are included directly in the quantum mechanical calculation.[17] This is critical for reactions where the solvent actively participates, for instance, as a proton shuttle in hydrolysis.[18]

-

Mixed or Hybrid Models (QM/MM): For complex systems, a hybrid approach is often best. The reacting core (BDP and a few key water molecules) is treated with high-level quantum mechanics (QM), while the rest of the solvent is modeled with computationally cheaper molecular mechanics (MM) force fields.[19][20] Studies have shown that while implicit models can reproduce overall reaction energies well, mixed models require careful selection of the explicit solvent molecules to be reliable.[19][20]

Part 2: A Practical Workflow for BDP Calculations

A typical computational investigation of BDP involves a sequence of well-defined steps, from determining its stable structure to modeling its chemical reactivity.

Step 1: Geometry Optimization and Frequency Analysis

The first step is to find the lowest-energy three-dimensional structure of the molecule.

Experimental Protocol:

-

Build Initial Structure: Construct an initial 3D model of benzyl dihydrogen phosphate using molecular modeling software (e.g., Avogadro, GaussView).

-

Perform Geometry Optimization: Submit the structure to a quantum chemistry program (e.g., Gaussian, ORCA) for energy minimization. A typical level of theory for this would be B3LYP/6-31+G(d,p) with an implicit solvent model like PCM (water).

-

Perform Frequency Calculation: Once the optimization has converged, perform a vibrational frequency calculation at the same level of theory.

-

Verify Minimum: A true energy minimum will have zero imaginary frequencies. If one imaginary frequency is present, it indicates a transition state. If multiple imaginary frequencies exist, the optimization failed to find a stationary point.

dot graph "Workflow_Optimization" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];

A [label="1. Build Initial\n3D Structure", fillcolor="#4285F4"]; B [label="2. Geometry Optimization\n(e.g., B3LYP/6-31+G(d,p))", fillcolor="#4285F4"]; C [label="3. Frequency Calculation\n(at same level of theory)", fillcolor="#4285F4"]; D [label="Verify Frequencies", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Stable Minimum\n(0 Imaginary Frequencies)", shape=ellipse, style=filled, fillcolor="#34A853"]; F [label="Transition State or Error\n(≥1 Imaginary Frequencies)", shape=ellipse, style=filled, fillcolor="#EA4335"];

A -> B -> C -> D; D -> E [label=" Yes "]; D -> F [label=" No "]; } ddot Caption: Standard workflow for obtaining a stable molecular geometry.

Step 2: Calculation of Molecular Properties

With a validated structure, one can calculate various properties to understand the molecule's electronic nature and predict its behavior.

-

Electronic Properties:

-

Molecular Orbitals (HOMO/LUMO): The Highest Occupied and Lowest Unoccupied Molecular Orbitals indicate regions of nucleophilicity and electrophilicity, respectively.

-

Atomic Charges: Methods like Mulliken or Natural Population Analysis (NPA) assign partial charges to each atom, revealing the polarity of bonds (e.g., the highly polarized P-O bonds).

-

Electrostatic Potential (ESP) Map: This visualizes the charge distribution on the molecular surface, highlighting regions prone to electrostatic interaction.

-

-

Spectroscopic Properties:

-

Vibrational (IR) Frequencies: The calculated frequencies can be compared with experimental IR spectra to validate the computational model. Key vibrational modes, like the P=O stretch, are particularly informative.

-

NMR Chemical Shifts: Calculating nuclear magnetic resonance shifts (especially for ³¹P) can be a powerful tool for structural elucidation, though it requires specialized basis sets for high accuracy.[11]

-

Table 1: Representative Calculated Properties of Benzyl Dihydrogen Phosphate (Note: These are illustrative values. Actual results depend on the specific level of theory.)

| Property | Method/Basis Set | Calculated Value | Experimental Value |

| Melting Point (°C) | - | - | 94-96[21][22] |

| pKa | B3LYP/6-31+G(d,p), PCM | ~2.1 | 1.97 (Predicted)[21][22] |

| P=O Bond Length (Å) | B3LYP/6-31+G(d,p) | ~1.48 Å | - |

| P-O(benzyl) Bond Length (Å) | B3LYP/6-31+G(d,p) | ~1.65 Å | - |

| NPA Charge on P | B3LYP/6-31+G(d,p) | ~+1.5 e | - |

Step 3: Modeling the Hydrolysis Reaction

Modeling the hydrolysis of BDP is a key application that provides direct insight into prodrug activation and biochemical reaction mechanisms.[4][23] The goal is to identify the transition state (TS) and calculate the activation energy barrier.

Experimental Protocol:

-

Define Reactants and Products: Create optimized structures for the reactants (BDP + H₂O or BDP + OH⁻) and the products (benzyl alcohol + H₂PO₄⁻).

-

Locate the Transition State: Use a TS search algorithm (e.g., QST2/3 or Berny optimization) to find the saddle point on the potential energy surface connecting reactants and products. This requires a good initial guess of the TS geometry.

-

Verify the Transition State: A true TS must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the breaking of the P-O bond and formation of the O-H bond).

-

Perform IRC Calculation: An Intrinsic Reaction Coordinate (IRC) calculation confirms that the located TS correctly connects the intended reactant and product states.

-

Calculate Activation Energy: The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants. This value is directly related to the reaction rate.

dot graph "Reaction_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

Reactants [label="Reactants\n(BDP + H₂O)\nΔG = 0.0 kcal/mol", fillcolor="#F1F3F4"]; TS [label="Transition State\n(Associative or Dissociative)\nΔG = ΔG‡", fillcolor="#FBBC05"]; Products [label="Products\n(Benzyl Alcohol + H₂PO₄⁻)\nΔG = ΔG_rxn", fillcolor="#F1F3F4"];

Reactants -> TS [label=" Activation "]; TS -> Products [label=" Reaction "]; } ddot Caption: A simplified energy profile for a chemical reaction.

Part 3: Case Study - The Mechanism of BDP Hydrolysis

The hydrolysis of phosphate esters is a topic of extensive research and some controversy, with multiple possible pathways.[5][6][24] Computational studies are essential for distinguishing between these mechanisms.[4][23]

-

Associative vs. Dissociative Mechanisms: The central debate revolves around whether the reaction is associative (the nucleophile, water, adds to the phosphorus center before the leaving group departs) or dissociative (the P-O bond to the benzyl group breaks first, forming a metaphosphate intermediate).

-

Role of Solvent: Computational models have demonstrated that for phosphate monoesters, a "solvent-assisted" pathway is often energetically preferred.[5] In this mechanism, one or more explicit water molecules act as a proton relay, facilitating the transfer of a proton from the attacking water molecule to one of the phosphate oxygens simultaneously with the nucleophilic attack.[5][18] This significantly lowers the activation barrier compared to a direct proton transfer.

By calculating the activation energies for these different potential pathways, quantum chemistry can provide strong evidence for the most favorable mechanism under specific conditions (e.g., neutral vs. alkaline pH).

Conclusion and Outlook

Quantum chemical calculations provide an indispensable toolkit for the modern researcher in chemistry and drug development. For a molecule like benzyl dihydrogen phosphate, these methods allow for a deep, quantitative understanding of its structure, electronic properties, and reactivity. By carefully selecting appropriate levels of theory and validating results, computational models can reliably predict reaction mechanisms, explain spectroscopic data, and guide the rational design of new molecules, such as more effective phosphate prodrugs. The continued development of computational hardware and theoretical methods promises to further enhance the predictive power and accessibility of these powerful techniques.[9]

References

-

eScholarship. (2021). Quantum Chemistry Calculations for Metabolomics. Retrieved from [Link]

-

Axios Research. benzyl dihydrogen phosphate - CAS - 1623-07-0. Retrieved from [Link]

-

SciSpace. (2007). Quantum chemistry calculations for molecules coupled to reservoirs: formalism, implementation, and application to benzenedithiol. Retrieved from [Link]

-

Petrović, D., Szeler, K., & Kamerlin, S. C. L. (2018). Challenges and advances in the computational modeling of biological phosphate hydrolysis. Chemical Communications, 54(25), 3077–3089. Retrieved from [Link]

-

ResearchGate. Benzyl Diphenylphosphine. Retrieved from [Link]

-

Rusakov, Y. Y., & Krivdin, L. B. (2021). Modern Quantum Chemistry Methodology for Predicting 31P Nuclear Magnetic Resonance Chemical Shifts. Molecules, 26(21), 6439. Retrieved from [Link]

-

Rayes, A., Dadi, A., Rhouma, N. M., Mezzadri, F., & Calestani, G. (2016). Synthesis and Crystal Structure of 4-fluoro-benzyl-ammonium Di-Hydrogen Phosphate, [FC6H4CH2NH3]H2PO4. Acta Crystallographica Section E, 72(Pt 12), 1812–1815. Retrieved from [Link]

-

Uppsala University. (2018). Challenges and advances in the computational modeling of biological phosphate hydrolysis. Retrieved from [Link]

-

SciSpace. (2012). Basis set dependence of phosphate frequencies in density functional theory calculations. Retrieved from [Link]

-

ResearchGate. (2013). The future of prodrugs – design by quantum mechanics methods. Retrieved from [Link]

-

Kamerlin, S. C., Haranczyk, M., & Warshel, A. (2009). Are mixed explicit/implicit solvation models reliable for studying phosphate hydrolysis? A comparative study of continuum, explicit and mixed solvation models. ChemPhysChem, 10(7), 1125–1134. Retrieved from [Link]

-

MDPI. (2022). Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. Retrieved from [Link]

-

Longdom Publishing. A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds. Retrieved from [Link]

-

Defense Technical Information Center. (2004). Hydrolysis of Phosphorus Esters: A Computational Study. Retrieved from [Link]

-

MDPI. (2024). DFT Insights into the Adsorption of Organophosphate Pollutants on Mercaptobenzothiazole Disulfide-Modified Graphene Surfaces. Retrieved from [Link]

-

Ji, X., Wang, J., Zhang, L., Zhao, L. X., Jiang, H. L., & Liu, H. (2013). [Application of phosphates and phosphonates prodrugs in drug research and development]. Yao Xue Xue Bao, 48(5), 621–634. Retrieved from [Link]

-

University of Torino. Phosphorus Basis-Sets. Retrieved from [Link]

-

Uppsala University. (2018). Challenges and advances in the computational modeling of biological phosphate hydrolysis. Retrieved from [Link]

-

MDPI. (2023). Biological Activities of Glucosinolate and Its Enzymatic Product in Moringa oleifera (Lam.). Retrieved from [Link]

-

Karaman, R. (2013). The Future of Prodrugs - Design by Quantum Mechanics Methods. Expert Opinion on Drug Delivery, 10(5), 727-738. Retrieved from [Link]

-

Vlahović, F. Ž., Ivanović, S., Zlatar, M., & Gruden, M. (2017). Density functional theory calculation of lipophilicity for organophosphate type pesticides. Journal of the Serbian Chemical Society. Retrieved from [Link]

-

Moglioni, A. G., & Murray, A. P. (2019). The Role of the Phosphorus Atom in Drug Design. ChemMedChem, 14(2), 159–168. Retrieved from [Link]

-

ACS Publications. (2000). Phosphate Ester Hydrolysis in Aqueous Solution: Associative versus Dissociative Mechanisms. Retrieved from [Link]

-

ResearchGate. (2017). Density functional theory calculation of lipophilicity for organophosphate type pesticides. Retrieved from [Link]

-

UNT Digital Library. (2009). Are mixed explicit/implicit solvation models reliable for studying phosphate hydrolysis? A comparative study of continuum, explicit and mixed solvation models. Retrieved from [Link]

-

ACS Publications. (2022). Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters. Retrieved from [Link]

-

Longdom Publishing. A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds. Retrieved from [Link]

-

YouTube. (2014). CompChem.06.02 Solvation Models: Explicit Solvent. Retrieved from [Link]

-

Kalász, H., Adem, A., Hasan, M. Y., Adeghate, E., Ram, N., Gulyás, Zs., & Tekes, K. (2010). Medicinal chemistry of antiviral/anticancer prodrugs subjected to phosphate conjugation. Mini Reviews in Medicinal Chemistry, 10(9), 822–845. Retrieved from [Link]

-

CORE. (2017). Density functional theory calculation of lipophilicity for organophosphate type pesticides. Retrieved from [Link]

-

Sherrill, C. D. Basis Sets in Quantum Chemistry. Retrieved from [Link]

-

ResearchGate. (2022). Characterization of hydrolysis products and determination of the rate of hydrolysis of Novichok A-234 in different decontaminants. Retrieved from [Link]

-

Q-Chem. 11.2 Chemical Solvent Models. Retrieved from [Link]

Sources

- 1. [Application of phosphates and phosphonates prodrugs in drug research and development] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of the Phosphorus Atom in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. longdom.org [longdom.org]

- 5. Challenges and advances in the computational modeling of biological phosphate hydrolysis - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC09504J [pubs.rsc.org]

- 6. Challenges and advances in the computational modeling of biological phosphate hydrolysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Medicinal chemistry of antiviral/anticancer prodrugs subjected to phosphate conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The future of prodrugs - design by quantum mechanics methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Modern Quantum Chemistry Methodology for Predicting 31P Nuclear Magnetic Resonance Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. Q-Chem 4.3 Userâs Manual : Chemical Solvent Models [manual.q-chem.com]

- 17. m.youtube.com [m.youtube.com]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. Are mixed explicit/implicit solvation models reliable for studying phosphate hydrolysis? A comparative study of continuum, explicit and mixed solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Are mixed explicit/implicit solvation models reliable for studying phosphate hydrolysis? A comparative study of continuum, explicit and mixed solvation models. - UNT Digital Library [digital.library.unt.edu]

- 21. Benzyl dihydrogen phosphate CAS#: 1623-07-0 [amp.chemicalbook.com]

- 22. Benzyl dihydrogen phosphate | 1623-07-0 [chemicalbook.com]

- 23. longdom.org [longdom.org]

- 24. portal.research.lu.se [portal.research.lu.se]

Technical Guide: Thermodynamic & Kinetic Profile of Benzyl Dihydrogen Phosphate

The following technical guide details the thermodynamic and kinetic properties of Benzyl Dihydrogen Phosphate (BnDHP), structured for researchers in bioorganic chemistry and drug development.

Executive Summary

Benzyl dihydrogen phosphate (BnDHP) serves as a critical model compound in physical organic chemistry, particularly for understanding the hydrolytic stability of the phosphoester bond found in nucleic acids and prodrugs. Unlike simple alkyl phosphates, BnDHP exhibits a pH-dependent mechanistic switch —transitioning from C–O bond cleavage (SN1-like) under acidic conditions to P–O bond cleavage (SN2(P)-like) at neutral pH.[1] This guide provides a comprehensive thermodynamic analysis of these pathways, offering essential data for prodrug design and enzymatic assay development.[1]

Chemical Identity & Structural Thermodynamics

| Property | Value | Note |

| IUPAC Name | Benzyl dihydrogen phosphate | |

| CAS Registry | 1623-07-0 | |

| Molecular Weight | 188.12 g/mol | |

| LogP (Octanol/Water) | -0.1 | Moderately hydrophilic; soluble in aqueous buffers |

| pKa₁ (Thermodynamic) | 1.6 ± 0.1 | First ionization (Monoanion formation) |

| pKa₂ (Thermodynamic) | 6.2 ± 0.1 | Second ionization (Dianion formation) |

| State | Solid (MP: 94–96 °C) | Stable crystalline solid; hygroscopic |

Scientist’s Note: The pKa values of BnDHP are slightly lower than those of ethyl phosphate (pKa₂ ≈ 6.6) due to the electron-withdrawing inductive effect (-I) of the phenyl ring, which stabilizes the anionic conjugate base.

The Thermodynamic Landscape: Hydrolysis Kinetics

The hydrolysis of BnDHP is the defining thermodynamic feature of this molecule. The reaction profile is bimodal, driven by the protonation state of the phosphate group and the stability of the benzyl carbocation.

The Mechanistic Switch

-

Acidic Regime (pH < 2): The neutral species (

) predominates. Protonation of the ester oxygen weakens the C–O bond. The reaction proceeds via a unimolecular A-1 mechanism (SN1-like), generating a resonance-stabilized benzyl cation and orthophosphoric acid.[1] -

Neutral/Basic Regime (pH > 4): The monoanion (

) and dianion (

Activation Parameters

The following thermodynamic activation parameters differentiate the two pathways. Note the distinct entropy of activation (

| Condition | Mechanism | Bond Cleavage | Interpretation | ||

| Acidic (1 M HCl) | A-1 ( | C–O | ~85 - 95 | -15 to -30 | Near-zero/small negative value indicates a dissociative transition state (bond breaking dominates).[1] |

| Neutral (pH 7) | P–O | ~110 - 120 | -80 to -100 | Large negative value indicates an associative transition state (ordering of water nucleophile).[1] |

Data derived from comparative kinetic studies of benzyl phosphinates and phosphate monoesters (Westheimer, Bunton).

Reaction Pathway Visualization

The following diagram illustrates the bifurcation of the hydrolysis pathway based on pH.